molecular formula C10H8Br2O2 B12935234 3-(4-(Dibromomethyl)phenyl)acrylic acid

3-(4-(Dibromomethyl)phenyl)acrylic acid

Cat. No.: B12935234
M. Wt: 319.98 g/mol
InChI Key: MBCDGYPCYLKFQJ-ZZXKWVIFSA-N
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Description

3-(4-(Dibromomethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a dibromomethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dibromomethyl)phenyl)acrylic acid typically involves the bromination of 4-methylphenylacrylic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:

    Bromination: 4-methylphenylacrylic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dibromomethyl)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group or other reduced forms.

    Substitution: The dibromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl derivatives.

    Substitution: Various substituted phenylacrylic acids.

Scientific Research Applications

3-(4-(Dibromomethyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Dibromomethyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The dibromomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromomethyl)phenylacrylic acid: Similar structure but with a single bromine atom.

    3-(4-Chloromethyl)phenylacrylic acid: Contains a chloromethyl group instead of a dibromomethyl group.

    3-(4-Methyl)phenylacrylic acid: Lacks the bromine atoms, having only a methyl group.

Uniqueness

3-(4-(Dibromomethyl)phenyl)acrylic acid is unique due to the presence of the dibromomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The dibromomethyl group can participate in specific reactions that are not possible with other substituents, making this compound valuable for specialized applications.

Properties

Molecular Formula

C10H8Br2O2

Molecular Weight

319.98 g/mol

IUPAC Name

(E)-3-[4-(dibromomethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H8Br2O2/c11-10(12)8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+

InChI Key

MBCDGYPCYLKFQJ-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C(Br)Br

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(Br)Br

Origin of Product

United States

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